molecular formula C18H15N5O B2437038 6-benzyl-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 892480-13-6

6-benzyl-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No. B2437038
CAS RN: 892480-13-6
M. Wt: 317.352
InChI Key: JUMSFTODOFACPS-UHFFFAOYSA-N
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Description

The compound “6-benzyl-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . It has been studied for its potential as a potent inhibitor of USP28, a ubiquitin-specific peptidase associated with the development of various malignancies .


Synthesis Analysis

The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives, including “this compound”, involves the reaction of N-substituted 4-amino-3-benzyl-1,2,3-triazole-5-carboxamides with phosphorus oxochloride and dimethylformamide at 80 °C or with triethyl orthoacetate and acetic anhydride at 160 °C .

Scientific Research Applications

Synthesis and Chemical Properties

6-Benzyl-3-(p-Tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a compound of interest within the broader category of triazolopyrimidines, which are synthesized for various scientific applications. The synthesis of related triazolopyrimidine derivatives often involves heteroaromatization processes or reactions with a variety of reagents to obtain novel compounds with potential biological activities. For instance, the synthesis of [1,2,4]triazolo[1,5-c]pyrimidines and pyrimido[1,6-b]-[1,2,4]triazine derivatives from pyrano[2,3-d]pyrimidine-6-ones demonstrates the chemical versatility of triazolopyrimidines and their potential for generating compounds with antimicrobial properties (El-Agrody et al., 2001).

Biological Activities

The synthesis and evaluation of triazolopyrimidine derivatives for biological activities are a significant area of research. Compounds within this class have been explored for their antimicrobial and antitumor potential. For example, the synthesis of pyridotriazolopyrimidines as antitumor agents highlights the pursuit of novel therapeutic agents within this chemical framework (Abdallah et al., 2017). The structural diversity of triazolopyrimidines allows for the exploration of various biological activities, which could lead to the development of new pharmacological agents.

Supramolecular Chemistry

The potential of triazolopyrimidines extends into the realm of supramolecular chemistry, where their ability to form hydrogen-bonded supramolecular assemblies is of interest. The synthesis of novel pyrimidine derivatives for co-crystallization with crown ethers demonstrates the utility of these compounds in forming complex structures through hydrogen bonding, opening avenues for the development of new materials and molecular devices (Fonari et al., 2004).

Future Directions

The compound “6-benzyl-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one” shows promise as a potent inhibitor of USP28 . Future research could focus on further exploring its potential in cancer therapy, given USP28’s association with various malignancies .

properties

IUPAC Name

6-benzyl-3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O/c1-13-7-9-15(10-8-13)23-17-16(20-21-23)18(24)22(12-19-17)11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMSFTODOFACPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=C4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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